molecular formula C12H15N B14197273 1-Benzyl-2-(propan-2-ylidene)aziridine CAS No. 838867-84-8

1-Benzyl-2-(propan-2-ylidene)aziridine

Katalognummer: B14197273
CAS-Nummer: 838867-84-8
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: SGMIBWONNSOVHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-isopropylideneaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-isopropylideneaziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is known for its efficiency and general applicability . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, which produces aziridine carboxylates with high yields and excellent diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-isopropylideneaziridine are not extensively documented, the general principles of aziridine synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and reagents are chosen based on their availability, cost, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2-isopropylideneaziridine undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form primary amines.

    Substitution Reactions: Aziridines can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2-isopropylideneaziridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-isopropylideneaziridine primarily involves its reactivity due to ring strain. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the aziridine ring acts as a versatile intermediate .

Eigenschaften

CAS-Nummer

838867-84-8

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

1-benzyl-2-propan-2-ylideneaziridine

InChI

InChI=1S/C12H15N/c1-10(2)12-9-13(12)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

SGMIBWONNSOVHL-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CN1CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.